Product packaging for SPT5 protein(Cat. No.:CAS No. 138673-72-0)

SPT5 protein

Cat. No.: B1180223
CAS No.: 138673-72-0
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

The SPT5 protein is a universally conserved and essential transcription elongation factor that forms the DSIF complex with SPT4 . It is a central regulator of RNA Polymerase II (Pol II) activity, capable of both facilitating and inhibiting transcription . DSIF, together with the NELF complex, acts as a critical checkpoint by inducing promoter-proximal pausing of Pol II, a key step in the regulation of many metazoan genes . The transition to productive elongation is triggered by the phosphorylation of SPT5's C-terminal repeat (CTR) domain by the positive transcription elongation factor P-TEFb (CDK9/cyclin T1), which converts DSIF from a repressor to a potent activator of elongation . SPT5's role extends beyond elongation control. It is crucial for stabilizing Pol II, particularly in promoter-proximal regions, and its acute depletion leads to the ubiquitination and proteasomal degradation of the RPB1 subunit of Pol II . Furthermore, SPT5 coordinates multiple co-transcriptional processes. It facilitates the recruitment of RNA processing factors, including the 3' RNA-cleavage factor CFI, thereby linking transcription elongation with pre-mRNA maturation . Recent studies also highlight its direct role in transcription termination, where it coordinates with the exonuclease Xrn2 to ensure efficient Pol II dislodgement from DNA . The multi-domain structure of SPT5, comprising an NGN domain, multiple KOW domains, and a phosphorylatable CTR, allows it to act as a physical platform, interacting with Pol II, nascent RNA, and various enzymatic complexes to integrate transcription with RNA processing and chromatin modification . This protein is therefore indispensable for research in transcriptional regulation, gene expression, and mRNA biogenesis.

Properties

CAS No.

138673-72-0

Molecular Formula

C34H59NO14

Synonyms

SPT5 protein

Origin of Product

United States

Structural Organization and Molecular Interaction Architecture of Spt5 Protein

Domain Architecture of Eukaryotic SPT5 Protein

Eukaryotic SPT5 is a large, multi-domain protein characterized by a modular structure that includes an N-terminal acidic region, a highly conserved NusG N-terminal (NGN) domain, multiple Kyprides-Ouzounis-Woese (KOW) domains, and a C-terminal repeat (CTR) region. cellphysiolbiochem.comoup.com This intricate arrangement of domains allows SPT5 to act as a dynamic scaffold, recruiting and coordinating the activities of various factors involved in transcription and co-transcriptional processes.

NusG N-terminal (NGN) Domain

The NusG N-terminal (NGN) domain is the most evolutionarily conserved region of SPT5, highlighting its fundamental importance in transcription. cellphysiolbiochem.comcellphysiolbiochem.com This domain is responsible for the direct interaction with SPT4, forming the stable Spt4/Spt5 heterodimer. cellphysiolbiochem.comembopress.org A key function of the NGN domain is its interaction with the clamp domain of RNAPII, which helps to lock the DNA and RNA within the active site of the polymerase, thereby enhancing the processivity of the elongation complex. embopress.org The NGN domain makes contact with both the nascent RNA and the non-template DNA strand. cellphysiolbiochem.com In archaea, the NGN domain is crucial for stimulating elongation, and in eukaryotes, it plays a significant role in promoter-proximal pausing. sdbonline.org

Kyprides, Ouzounis, Woese (KOW) Domains (KOW1, KOWx-4, KOW4-5)

Eukaryotic SPT5 proteins contain multiple KOW domains, which are small protein-binding modules. cellphysiolbiochem.comebi.ac.uk While the bacterial homolog, NusG, typically has only one KOW domain, eukaryotic Spt5 possesses several, with yeast Spt5 having five. mpg.denih.gov

KOW1 Domain: This is the only KOW domain that is conserved across all three domains of life. sdbonline.org The KOW1 domain, along with the NGN domain, forms part of the upstream DNA exit tunnel. sdbonline.org It interacts with the upstream DNA helix, an interaction necessary for the stable association of DSIF with the Pol II elongation complex. sdbonline.org Disruption of this interaction can be lethal. sdbonline.org Furthermore, the KOW1 domain helps to maintain a separation between the upstream DNA and the nascent transcript, which may prevent the formation of R-loops. sdbonline.org

KOWx-4 and KOW4-5 Domains: Structural studies have revealed a tandem arrangement of KOW domains. mpg.de A previously undetected KOW motif, termed KOWx, was identified preceding KOW4, forming a KOWx-4 tandem domain. mpg.de The KOW4 and KOW5 domains form a clamp around the nascent RNA transcript. sdbonline.org The KOW4 domain, in particular, interacts extensively with the nascent RNA and plays a direct role in facilitating Pol II pausing. sdbonline.org The region encompassing KOW4 and KOW5 is essential for this pausing function. sdbonline.org Furthermore, the KOW4-5 domains of Spt5 extensively interact with the Rpb4/7 stalk of RNAPII. nih.gov Deletion of the KOW4-5 domains has been shown to decrease transcription elongation. nih.gov The KOW4-KOW5 linker contains a critical phosphorylation site that is important for productive elongation. cellphysiolbiochem.com

C-terminal Repeat (CTR) Region

The C-terminal end of eukaryotic SPT5 features a region of repetitive sequences known as the C-terminal repeats (CTR). cellphysiolbiochem.com This region is intrinsically disordered and its length and the sequence of the repeats can vary between species. nih.govplos.org The CTR serves as a crucial platform for the recruitment of various transcription and RNA processing factors. mpg.de For instance, the CTR of yeast Spt5 is responsible for recruiting the Paf1 complex. nih.gov The phosphorylation state of the CTR, primarily by the kinase P-TEFb (Cdk9), is a key regulatory mechanism. cellphysiolbiochem.complos.org Phosphorylation of the CTR can enhance the rate and processivity of RNAPII elongation and is involved in recruiting factors for co-transcriptional processes like 5' capping and 3' end processing. cellphysiolbiochem.complos.org

N-terminal Acidic Region (SPT5N)

The N-terminal region of eukaryotic SPT5 is characterized by its acidic nature and is largely unstructured. cellphysiolbiochem.comembopress.org In Saccharomyces cerevisiae, this region is approximately 150-170 amino acids long. cellphysiolbiochem.com It contains a nuclear localization signal, which is essential for the protein's transport into the nucleus. cellphysiolbiochem.com There is increasing evidence suggesting that this acidic domain plays a role in traversing nucleosomes during transcription elongation. uab.edu Recent studies have also implicated the N-terminal domain in the control of divergent antisense transcription. cellphysiolbiochem.comcellphysiolbiochem.com

Interaction Modalities with RNA Polymerase II (RNAPII)

SPT5, as a core component of the transcription elongation complex, establishes multiple, intricate contacts with RNAPII. These interactions are crucial for stabilizing the complex and modulating its enzymatic activity.

Direct Binding Sites on RNAPII (Clamp, Protrusion, Wall, Rpb4/7 Stalk Domains)

Cryo-electron microscopy and cross-linking studies have provided detailed insights into the extensive interface between SPT5 and RNAPII. mpg.denih.govoup.com SPT5 interacts with several key domains of RNAPII, effectively encircling the polymerase.

The NGN domain of SPT5 binds between the clamp and protrusion domains of RNAPII, occupying the space between the clamp coiled-coil of the Rpb1 subunit and the protrusion and lobe of the Rpb2 subunit. mpg.deoup.com This interaction is thought to lock the clamp in a closed conformation, which enhances the processivity of transcription by securing the DNA template within the active site cleft. embopress.orgnih.gov

The KOW1 domain of SPT5 interacts with the region between the RNAPII clamp and wall , positioning the upstream DNA duplex. mpg.de Together, the NGN and KOW1 domains form a "DNA clamp" that stabilizes the upstream DNA. mpg.de

Furthermore, SPT5 makes significant contact with the Rpb4/7 stalk , a dissociable subcomplex of RNAPII. nih.govescholarship.org Specifically, the KOW4-5 domains of SPT5 interact extensively with Rpb4/7. nih.gov This interaction is thought to further stabilize the closed clamp conformation and may play a role in coordinating co-transcriptional RNA processing events. nih.govescholarship.org Weak binding of the KOW4 domain to the Rpb4/7 stalk has also been detected, suggesting transient interactions. researchgate.net

Table 1: Summary of SPT5 Domains and their Functions

Domain Key Features Primary Interaction Partners Major Functions
N-terminal Acidic Region (SPT5N) Acidic, unstructured, contains nuclear localization signal. cellphysiolbiochem.com Nucleosomes Nucleosome traversal, control of antisense transcription. cellphysiolbiochem.comuab.edu
NusG N-terminal (NGN) Domain Highly conserved, forms heterodimer with SPT4. cellphysiolbiochem.comembopress.org SPT4, RNAPII Clamp and Protrusion domains, nascent RNA, non-template DNA. cellphysiolbiochem.comembopress.orgoup.com Enhances transcription processivity, promoter-proximal pausing. embopress.orgsdbonline.org
Kyprides, Ouzounis, Woese (KOW) Domains Multiple small protein-binding modules. cellphysiolbiochem.comebi.ac.uk
   KOW1 Conserved across all life, forms part of DNA exit tunnel. sdbonline.org Upstream DNA, RNAPII. sdbonline.org Stabilizes DSIF-Pol II association, prevents R-loop formation. sdbonline.org
   KOWx-4, KOW4-5 Form a clamp around nascent RNA. sdbonline.org Nascent RNA, RNAPII Rpb4/7 stalk. sdbonline.orgnih.gov Facilitates Pol II pausing, productive elongation (when phosphorylated). cellphysiolbiochem.comsdbonline.org
C-terminal Repeat (CTR) Region Intrinsically disordered, repetitive sequences, phosphorylation sites. cellphysiolbiochem.comnih.gov P-TEFb, Paf1 complex, RNA processing factors. cellphysiolbiochem.complos.orgnih.gov Recruitment platform for transcription and RNA processing factors, regulates elongation. mpg.deplos.org

Stabilization of RNAPII Conformation and Processivity

SPT5 is crucial for stabilizing the conformation of RNA Polymerase II (RNAPII), thereby enhancing its processivity during transcription elongation. oup.combiorxiv.org It achieves this by making multiple contacts with RNAPII around the active cleft and exit channel, which helps to regulate the polymerase's movement. cellphysiolbiochem.com Research indicates that SPT5, along with its partner SPT4, may replace the general transcription factor TFIIE, facilitating promoter clearance by the pre-elongation complex. cellphysiolbiochem.com This binding of the SPT4/SPT5 complex, also known as DSIF, is thought to stabilize the stalled complex at promoter-proximal regions. cellphysiolbiochem.com

The interaction between SPT5 and various domains of RNAPII, including the clamp, protrusion, wall, and the Rpb4/7 stalk, is fundamental to this stabilization. oup.com These interactions are believed to lock the RNAPII clamp in a closed conformation, effectively enclosing the DNA being transcribed within the polymerase's central cleft. oup.com This "locking" mechanism is critical for facilitating transcription processivity and preventing premature termination. oup.combiorxiv.org Specifically, the KOW4-5 domains of SPT5 extensively interact with the Rpb4/7 subcomplex, which forms the peripheral stalk of RNAPII. oup.com This interaction stabilizes the association of Rpb4/7 with the core RNAPII, further securing the closed clamp conformation. oup.com The loss of SPT5 has been shown to lead to the degradation of the largest subunit of RNAPII, RPB1, highlighting its essential role in maintaining the stability of the polymerase. cellphysiolbiochem.com

Interactions with Nucleic Acids (Upstream DNA, Nascent RNA at Exit Channel)

SPT5 directly engages with both the upstream DNA duplex and the nascent RNA transcript, playing a critical role in managing the nucleic acid scaffold during transcription. sdbonline.orgnih.gov Structural studies have revealed that specific domains of SPT5 form clamps around these nucleic acids. The NGN and KOW1 domains contribute to the formation of the upstream DNA exit tunnel, while the KOW4 and KOW5 domains create a clamp around the nascent RNA at the RNA exit channel. sdbonline.orgnih.gov

These interactions are not static; the conformation of the KOW1 and KOW4 domains changes upon the release of paused RNAPII, leading to an opening of these nucleic acid clamps. nih.gov It is hypothesized that these interactions with nucleic acids are instrumental in establishing promoter-proximal pausing by physically restricting the movement of the upstream DNA and the nascent RNA through their respective exit channels. sdbonline.orgnih.gov Many basic residues within the Spt5 NGN domain interact with the upstream DNA duplex and the non-template DNA strand within the transcription bubble. tandfonline.com The KOW1 domain, together with the NGN domain and Spt4, encircles the upstream DNA duplex, forming a complete DNA-exit tunnel. tandfonline.com This tunnel not only defines the path of the upstream DNA but also the size of the transcription bubble. tandfonline.com

The KOW4 domain's interaction with the nascent RNA is crucial for promoting pausing. nih.gov Computational studies and molecular dynamics simulations have further suggested that the KOW1 and KOW4 domains maintain strong contact with the upstream DNA and nascent RNA, respectively, and that small molecule inhibitors can indirectly affect the dynamics of these nucleic acids by altering their interactions with SPT5. biorxiv.org

SPT4-SPT5 Complex Formation and Functional Interdependence

In archaea and eukaryotes, SPT5 functions as part of a heterodimeric complex with another protein, SPT4. cellphysiolbiochem.com This complex, known as DSIF (DRB sensitivity-inducing factor), is fundamental to the regulation of transcription. cellphysiolbiochem.com

SPT4 Binding to SPT5 NGN Domain

The formation of the SPT4-SPT5 complex is mediated by the specific binding of SPT4 to the NGN (NusG N-terminal) domain of SPT5. oup.comnih.gov This interaction is highly conserved across species. oup.com The NGN domain of SPT5 provides the binding site for SPT4, and this association is crucial for the stability and function of the complex. cellphysiolbiochem.comoup.com Crystal structures of the yeast and human SPT5 NGN domain bound to SPT4 have confirmed this interaction. oup.com While SPT5's NGN domain directly interacts with the RNAPII clamp, SPT4 binds to the opposite side of the NGN domain, pointing away from the polymerase. oup.com

Structural Determination and Computational Insights

Elucidating the three-dimensional structure of the full-length eukaryotic this compound, both alone and in complex with RNAPII, has been challenging due to its size and the presence of multiple flexible or unstructured regions. oup.com However, significant progress has been made through a combination of X-ray crystallography, cryo-electron microscopy (cryo-EM), and computational modeling.

The crystal structures of the archaeal Spt4/5 complex and the archaeal RNAP clamp domain complexed with Spt4/5 have provided foundational insights. oup.compnas.org Furthermore, the crystal structures of the NGN domain of S. cerevisiae and human SPT5 bound to SPT4 have been solved, detailing their interaction interface. oup.comnih.gov Cryo-EM and single-particle analysis have been used to determine the structure of the archaeal RNAP-Spt4/5 complex. pnas.org

In yeast, site-specific in vivo cross-linking techniques, utilizing the photoreactive unnatural amino acid p-benzoyl-L-phenylalanine (Bpa), have been employed to map the interaction sites between SPT5 and RNAPII. oup.com This method revealed extensive interactions between the KOW4-5 domains of SPT5 and the Rpb4/7 stalk of RNAPII, as well as contacts with the clamp, protrusion, and wall domains of the polymerase. oup.com

Computational approaches, such as the I-TASSER server, have been used to generate model structures of SPT5, although these models have limitations due to the lack of complete structural data. oup.com Molecular dynamics simulations have also been employed to study the interactions of small molecule inhibitors with the RNAPII-SPT5 interface, providing insights into how these molecules might affect the dynamics of nucleic acids by altering their interaction with SPT5. biorxiv.org

Crystal Structure of Saccharomyces cerevisiae SPT4-SPT5 NGN Complex

The Spt4-Spt5 complex is a crucial transcription elongation factor conserved across eukaryotes and archaea, playing a vital role in regulating RNA polymerase II (RNAPII). nih.gov In Saccharomyces cerevisiae, the structural core of this complex is formed by the interaction between the Spt4 protein and the N-terminal NusG (NGN) domain of the this compound. nih.gov The crystal structure of this Spt4-Spt5NGN complex reveals the precise molecular architecture governing their association. nih.govnih.gov

The Spt5 NGN domain exhibits a structural fold that is remarkably similar to its bacterial homolog, NusG, despite the absence of an Spt4 homolog in bacteria. nih.gov The binding between Spt4 and the Spt5 NGN domain is primarily driven by an acid-dipole interaction. nih.govnih.gov This pivotal interaction is conserved in the archaeal counterparts of Spt4 and Spt5, highlighting its ancient evolutionary origin and fundamental importance for the complex's function. nih.gov Genetic and biochemical analyses confirm that mutations designed to disrupt this acid-dipole interface successfully disrupt the formation of the Spt4-Spt5 complex. nih.gov

Spt4, a small zinc-finger protein, binds to the Spt5 NGN domain but is not thought to interact directly with RNAP II. nih.govoup.com Its position in the complex suggests it may help maintain the functional conformation of the subsequent Kyprides-Ouzounis-Woese (KOW) domains within the larger this compound. nih.govnih.gov The stability of the entire Spt4-Spt5 complex is enhanced by Spt4, which protects Spt5 from degradation and stabilizes its association with RNAP II. nih.govoup.com

Table 1: Key Features of the S. cerevisiae Spt4-Spt5 NGN Complex Crystal Structure

Structural ComponentKey FindingReference
Core Interaction Spt4 binds to the NGN domain of Spt5, forming the structural core of the complex. nih.gov
Binding Mechanism Governed by a conserved acid-dipole interaction between Spt5 and Spt4. nih.govnih.gov
Spt5 NGN Domain Structurally similar to the N-terminal domain of its bacterial homolog, NusG. nih.gov
Spt4 Function Stabilizes Spt5 and may help maintain the conformation of Spt5 KOW domains. Does not directly contact RNAP II. nih.govnih.govnih.gov
Evolutionary Conservation The pivotal residues for the acid-dipole interaction are conserved in archaeal homologs, indicating an ancient and core component of the transcription machinery. nih.gov

Molecular Dynamics Simulations of this compound-RNAPII Interface

Molecular dynamics (MD) simulations have provided significant insights into the dynamic interactions between the this compound and RNA Polymerase II (RNAPII) during transcription elongation. biorxiv.orgnih.gov These computational studies complement structural data by revealing the flexibility and stability of the protein-protein and protein-nucleic acid interfaces. biorxiv.orgacs.org

Simulations focusing on the KOW domains of SPT5 have been particularly informative. The KOW1 domain is observed to maintain strong and stable contact with the upstream DNA duplex, while the KOW4 domain interacts with the nascent RNA transcript. biorxiv.orgnih.gov These interactions are crucial for stabilizing the transcription elongation complex. researchgate.net MD simulations of the complete elongation complex, including SPT4, SPT5, and RNAPII, show that the DNA is further stabilized through a network of interactions involving the SPT5-KOW1 domain, SPT4, and the rpb2 subunit of Pol II. acs.orgnih.gov This stabilization is thought to prevent the formation of irregular structures like R-loops. sdbonline.org

Site-specific cross-linking experiments in S. cerevisiae have mapped the physical interface between Spt5 and RNAPII, providing experimental validation for simulation models. nih.gov These studies show that Spt5 interacts extensively with multiple RNAPII subunits. Specifically, the NGN domain of Spt5 interacts with the clamp and protrusion domains of RNAPII, while the KOW4-5 domains interact with the Rpb4/7 stalk and the Rpb1 clamp. nih.govoup.com These interactions are proposed to lock the RNAPII clamp in a closed conformation, which is highly competent for transcription elongation. nih.gov

MD simulations have also been used to investigate the mechanism of small molecule inhibitors (SPIs) that target the Pol II-Spt5 interface. biorxiv.orgnih.gov These simulations predicted binding sites for the inhibitors and showed that strongly bound SPIs can indirectly affect the dynamics of the nucleic acids at the exit site. biorxiv.orgnih.gov Specifically, the DNA becomes more flexible, while the nascent RNA is stabilized through increased interactions with Spt5, suggesting that the transcription inhibition mechanism of these molecules is related to altering Spt5-nucleic acid interactions. biorxiv.orgnih.gov

Table 2: Summary of Findings from Molecular Dynamics Simulations of the SPT5-RNAPII Interface

Interacting ComponentsObservation from MD Simulations & Cross-linkingFunctional ImplicationReference
SPT5 (KOW1 Domain) & Upstream DNA Strong, stable interactions observed. DNA is further stabilized by a network involving SPT4 and the rpb2 subunit of Pol II.Stabilizes the elongation complex and upstream DNA at the exit tunnel. biorxiv.orgnih.govacs.orgnih.gov
SPT5 (KOW4 Domain) & Nascent RNA Strong contact with the nascent RNA is maintained.Stabilizes the RNA at its exit tunnel. biorxiv.orgnih.gov
SPT5 (NGN Domain) & RNAPII Interacts with the clamp and protrusion domains of RNAPII.Contributes to locking the clamp in a closed, elongation-competent state. nih.govoup.com
SPT5 (KOW4-5 Domains) & RNAPII Extensive interactions with the Rpb4/7 stalk and Rpb1 clamp.Holds the RNAPII complex in a closed conformation. nih.gov
SPIs & SPT5-Pol II Interface Strong binding of inhibitors alters the dynamics of nucleic acids; DNA becomes more flexible, and RNA is stabilized.Inhibition mechanism may involve altering SPT5-nucleic acid interactions. biorxiv.orgnih.gov

Core Transcriptional Regulatory Functions of Spt5 Protein

Regulation of RNA Polymerase II Transcription Elongation

SPT5 is a crucial component of the transcription machinery that associates with RNAPII and influences its movement along the DNA template. fishersci.esflybase.orgresearchgate.net As part of the DSIF complex, SPT5's interaction with RNAPII and other factors dictates the efficiency and regulation of the elongation phase. fishersci.esflybase.org

Promoter-Proximal Pausing Control

Promoter-proximal pausing of RNAPII is a critical regulatory step in metazoan transcription, occurring shortly after initiation within 20-120 base pairs downstream of the transcription start site. disprot.org This pausing allows for the coordination of transcription with other processes like mRNA capping and serves as a checkpoint for gene expression. nih.gov SPT5, along with the Negative Elongation Factor (NELF), is essential for establishing and maintaining this paused state. disprot.orgnih.govdisprot.orgidrblab.netwikipedia.orgdaneshyari.com

SPT5 plays a crucial role in stabilizing RNAPII at promoter-proximal pause sites. disprot.orgidrblab.netwikipedia.orgdaneshyari.comciteab.commdpi.com Studies have shown that SPT5 contributes to the stability of the RNAPII protein itself, preventing the degradation of its largest subunit, RPB1. disprot.orgidrblab.netdaneshyari.com Acute depletion of SPT5 leads to the ubiquitination and proteasomal degradation of RPB1, a process that requires the E3 ligase Cullin 3, the unfoldase VCP/p97, and a specific CDK9 kinase complex. idrblab.netdaneshyari.com This stabilization function is conserved from yeast to human cells. idrblab.netdaneshyari.com Beyond preventing degradation, SPT5 also helps restrain the downstream movement of paused RNAPII. disprot.orgwikipedia.org

The interaction between SPT5 (as part of DSIF) and NELF is fundamental to the establishment of promoter-proximal pausing. disprot.orgnih.govdisprot.orgidrblab.netwikipedia.orgdaneshyari.com DSIF and NELF directly interact, and the association of NELF with RNAPII is dependent on the presence of DSIF. disprot.orgwikipedia.org NELF binding, facilitated by DSIF, alters the conformation of the transcription complex, including the DNA-RNA hybrid, and can impair the nucleotide entry site, thereby contributing to the paused state. disprot.org SPT5's interaction with NELF is crucial for the optimal association of NELF with RNAPII at the first pausing site. disprot.orgidrblab.netwikipedia.org

Release of paused RNAPII into productive elongation is a key regulatory transition, often mediated by the Positive Transcription Elongation Factor b (P-TEFb). disprot.orgnih.govnih.govwikipedia.orgnih.govnih.gov P-TEFb, a heterodimer of CDK9 and Cyclin T1, phosphorylates several components of the paused elongation complex, including RNAPII (specifically the Ser2 residues of the CTD), NELF, and SPT5. disprot.orgfishersci.esnih.govdisprot.orgwikipedia.orgnih.govnih.gov Phosphorylation of NELF leads to its dissociation from chromatin, relieving the inhibitory effect and allowing RNAPII to move forward. disprot.org Phosphorylation of SPT5 by P-TEFb, particularly at the KOWx-4/5 linker and C-terminal repeat (CTR) regions, is crucial for converting DSIF from a factor that facilitates pausing into a positive elongation factor. disprot.orgfishersci.esnih.govdisprot.orgwikipedia.orgnih.govproquest.com This phosphorylation-induced conformational change in SPT5, along with RNAPII CTD phosphorylation, helps induce the transition to an elongation-competent state. disprot.org

Here is a summary of key interactions and their roles in promoter-proximal pausing:

FactorInteracts withRole in Pausing
SPT5 (DSIF)RNAPII, NELF, P-TEFbStabilizes paused RNAPII, required for NELF association, phosphorylated by P-TEFb for release. disprot.orgnih.govdisprot.orgidrblab.netwikipedia.orgdaneshyari.comnih.gov
NELFRNAPII, DSIFEssential for establishing pausing, dissociates upon phosphorylation by P-TEFb. disprot.orgnih.govnih.govdisprot.orgwikipedia.orgdaneshyari.comnih.gov
P-TEFbSPT5, NELF, RNAPII CTDPhosphorylates components to induce pause release. disprot.orgfishersci.esnih.govdisprot.orgwikipedia.orgnih.govnih.gov
RNAPIISPT5 (DSIF), NELFPaused at promoter-proximal region, stabilized by SPT5 and NELF, released by P-TEFb phosphorylation. disprot.orgnih.govdisprot.orgidrblab.netwikipedia.orgdaneshyari.comnih.gov
Interaction with Negative Elongation Factor (NELF)

Transcriptional Processivity and Elongation Rate Modulation

Beyond its role in pausing, SPT5 is a critical factor for efficient transcriptional elongation and processivity. disprot.orgfishersci.esflybase.orgresearchgate.netwikipedia.orgnih.govproquest.comidrblab.netidrblab.netuni-freiburg.dexenbase.orgresearchgate.net Processivity refers to the ability of RNAPII to transcribe long stretches of DNA without dissociating. SPT5, particularly its NGN domain, is known to stimulate RNAP processivity. idrblab.netidrblab.netresearchgate.net In yeast, SPT5 is required for sustaining global transcription and efficient RNAPII progression through gene bodies. disprot.orgwikipedia.org

SPT5 also contributes to navigating transcriptional barriers, such as nucleosomes. disprot.orgdisprot.org It can act as a histone chaperone, facilitating RNAPII progression through chromatin templates. disprot.orgresearchgate.net

Role in Transcription Termination

SPT5 is also involved in the process of transcription termination by RNAPII. disprot.orgnih.govciteab.comuni-freiburg.de Efficient termination is crucial for preventing transcriptional readthrough into downstream genes and ensuring proper gene regulation. Depletion or loss of SPT5 can lead to widespread transcriptional readthrough in both mammalian cells and yeast, indicating its direct role in promoting termination. disprot.orgwikipedia.orgmdpi.comnih.gov

The phosphorylation status of SPT5 is implicated in its role in termination. While phosphorylation by P-TEFb promotes elongation, dephosphorylation of SPT5, particularly within its CTR, is associated with transcription termination. disprot.orgwikipedia.orgnih.gov Protein phosphatases like PP4 and PP2A have been shown to dephosphorylate SPT5, contributing to the stabilization of the transcription machinery in the termination zone and preventing unscheduled RNAPII progression. disprot.orgwikipedia.org Furthermore, SPT5 has been shown to interact with factors involved in termination, such as the 5'-3' exonuclease Xrn2, and can coordinate transcription with RNA degradation processes essential for timely termination. nih.govnih.gov

Here's a summary of SPT5's functions in elongation and termination:

FunctionDescriptionKey Interactions/Mechanisms
Transcriptional ProcessivityAbility of RNAPII to transcribe long distances without dissociation.SPT5 promotes processivity, especially for fast-moving RNAPII. idrblab.netidrblab.netuni-freiburg.dexenbase.orgresearchgate.net
Elongation RateSpeed at which RNAPII transcribes.SPT5's effect on rate can be context-dependent and region-specific in mammals. uni-freiburg.dexenbase.orguni-freiburg.de
Transcription TerminationProcess of releasing RNAPII and the RNA transcript from the DNA.SPT5 is required for efficient termination, prevents readthrough. disprot.orgwikipedia.orgmdpi.comnih.gov
Dephosphorylation of SPT5 is linked to termination. disprot.orgwikipedia.orgnih.gov
Interacts with termination factors like Xrn2. nih.govnih.gov

Regulation of Other RNA Polymerases

SPT5 is a highly conserved transcription factor found across all three domains of life, playing essential roles in transcription cellphysiolbiochem.comcellphysiolbiochem.comoup.comnih.gov. While extensively studied for its functions with RNA Polymerase II (RNAPII), SPT5 also has documented roles in regulating the activity of other RNA polymerases, notably RNA Polymerase I (RNAPI).

RNA Polymerase I (RNAPI) Activity Regulation

SPT5 is required for efficient transcription by RNA Polymerase I (RNAPI), which is responsible for ribosomal RNA (rRNA) synthesis cellphysiolbiochem.comtandfonline.comresearchgate.net. Research indicates that SPT5 directly associates with RNAPI nih.govtandfonline.comuab.edu. This interaction is believed to be important for ribosomal RNA synthesis nih.govnih.gov. SPT5 has been shown to regulate RNAPI activity, exhibiting both positive and negative effects cellphysiolbiochem.comtandfonline.comresearchgate.net. The interaction between SPT5 and RNAPI is mediated, at least in part, by the NusG N-terminal (NGN) domain of Spt5 sdbonline.org. Studies in yeast have demonstrated that Spt5 associates with RNAPI through its central region, which contains conserved NGN and KOW domains nih.gov. This association is proposed to occur early in transcription, with SPT5 being recruited to ribosomal DNA (rDNA) through direct binding to the Pol I complex nih.govnih.gov. Deletion analysis of SPT5 further supports the importance of its KOW domains for its function, including the interaction with RNAPI nih.gov.

Lack of Association with RNA Polymerase III

While SPT5's interactions with RNAPII and RNAPI have been studied, there is currently no published data specifically detailing an interaction between SPT5 and RNA Polymerase III (RNAPIII) uab.edu. The potential for such an association remains an open question in the field uab.edu.

Mechanistic Underpinnings of Spt5 Protein Function

Post-Translational Modifications (PTMs) and Regulatory Impact

SPT5 undergoes several key post-translational modifications, including phosphorylation, methylation, and ubiquitination. These modifications serve as molecular switches that dictate SPT5's interactions with other factors and its functional state within the transcription machinery.

Phosphorylation

Phosphorylation is a primary regulatory mechanism for SPT5, influencing its role in transcriptional elongation.

SPT5 is a significant target of phosphorylation by the positive transcription elongation factor b (P-TEFb) nih.govembopress.orgnih.gov. P-TEFb is a heterodimer composed of Cyclin-dependent kinase 9 (CDK9) and a Cyclin T subunit researchgate.nettandfonline.com. CDK9 is the catalytic subunit responsible for phosphorylating SPT5 nih.govembopress.orgnih.govbiorxiv.orgresearchgate.net. Phosphorylation by P-TEFb occurs on multiple regions of SPT5, notably the carboxy-terminal repeat (CTR) region and a flexible linker region between the KOWx-4 and KOW5 domains nih.govnih.govbiorxiv.orgresearchgate.net. CDK7, a component of TFIIH, phosphorylates the T-loop of CDK9, which is required for CDK9 kinase activation and the subsequent regulated release of promoter-proximal paused RNAPII tandfonline.com.

Phosphorylation of SPT5 by P-TEFb is a critical event for overcoming promoter-proximal pausing and transitioning into productive transcriptional elongation nih.govembopress.orgnih.govtandfonline.combiorxiv.orgresearchgate.netresearchgate.netsdbonline.org. In the paused state, the DSIF complex, along with the Negative Elongation Factor (NELF), contributes to stabilizing stalled RNAPII sdbonline.org. Phosphorylation of SPT5 (and NELF) by CDK9 leads to the dissociation of NELF and a change in DSIF's function from a negative regulator to a positive elongation factor tandfonline.comsdbonline.org. Phosphorylation in the KOWx-4/5 linker and the CTR regions (CTR1 and CTR2) coordinately control pause release, elongation speed, and RNA processing nih.govbiorxiv.org. Phosphorylation of the KOWx-4/5 linker, for instance, has been associated with escape from promoter-proximal regions researchgate.net. Phosphomimetic substitutions in the CTR1 domain have been shown to diminish pausing throughout genes nih.gov. Conversely, mutations that prevent phosphorylation of the SPT5 RNA-binding domain can strengthen pausing nih.gov. The phosphorylation status of distinct SPT5 regions thus sets the balance between pausing and elongation nih.gov.

P-TEFb, often found within the Super Elongation Complex (SEC), is crucial for the rapid and synchronous expression of stress-responsive genes embopress.org. Disruption of SEC can impair the cellular stress response embopress.org. Genes involved in stress response are among those whose expression is affected by SPT5 manipulation sdbonline.org. Studies in Saccharomyces cerevisiae have also indicated that Spt5 phosphorylation becomes more pronounced under autophagy-inducing conditions, suggesting a role in the stress response pathway mediated by autophagy tandfonline.com.

Role of Phosphorylation in Pause Release and Elongation Activation

Methylation by Protein Arginine Methyltransferases (PRMTs)

SPT5 is also subject to methylation by protein arginine methyltransferases (PRMTs), specifically PRMT1 and PRMT5 uniprot.orgnih.govoup.comfrontiersin.orgnih.gov. This modification occurs on specific arginine residues within SPT5, including consensus arginine motifs located between KOW domains 3 and 4 in human SPT5 nih.gov. Methylation of SPT5 has been shown to negatively regulate its interaction with RNA polymerase II uniprot.orgnih.govoup.comfrontiersin.org. It can affect SPT5's association with gene promoters and its ability to stimulate transcriptional elongation in vitro nih.govoup.com. Inhibition of methylation, either through mutations of targeted residues or the use of inhibitors, has been observed to enhance SPT5-SPT4 complex activity and increase its association with RNAPII nih.gov. This suggests that methylation acts as a negative regulatory mark on SPT5 function in elongation uniprot.orgnih.govfrontiersin.org.

Ubiquitination and Proteasomal Degradation Pathways (e.g., UBR5, Cullin 3, VCP/p97-mediated RPB1 degradation)

SPT5 can undergo ubiquitination, a modification that can target proteins for proteasomal degradation. The E3 ubiquitin ligase UBR5 has been identified as a mediator of SPT5 ubiquitination uniprot.orguniprot.org. This ubiquitination and subsequent degradation of SPT5 by UBR5 occurs when SPT5 is not assembled as part of the DSIF complex uniprot.org. This mechanism likely serves as a quality control pathway to degrade unassembled SPT5.

Furthermore, SPT5 plays a role in stabilizing RNAPII. Acute depletion of SPT5 triggers the ubiquitination and proteasomal degradation of RPB1, the core subunit of RNA Pol II nih.govnih.govresearchgate.net. This degradation process is evolutionarily conserved and requires the E3 ligase Cullin 3 (CUL3) and the unfoldase VCP/p97 nih.govnih.govresearchgate.net. CUL3 is necessary for RPB1 degradation following SPT5 depletion nih.gov. VCP/p97 is a segregase involved in extracting ubiquitinated proteins from complexes or membranes for proteasomal degradation researchgate.net. This indicates that SPT5 is essential for maintaining the stability of RNAPII, particularly at promoter-proximal regions, thereby safeguarding accurate gene expression nih.govnih.govresearchgate.net.

The SPT5 protein, a highly conserved transcription elongation factor across all three domains of life, plays multifaceted roles in the transcription cycle, extending beyond simple elongation to influence initiation, pausing, and termination. In eukaryotes, SPT5 forms a complex with SPT4, known as the DRB sensitivity-inducing factor (DSIF) in metazoa, which is crucial for regulating transcription elongation by RNA polymerase II (Pol II). cellphysiolbiochem.comcellphysiolbiochem.comsdbonline.org SPT5 remains associated with Pol II throughout elongation and termination after exiting pausing sites, highlighting its sustained involvement in the transcription process. tandfonline.com The eukaryotic SPT5 has evolved additional domains, including a negatively charged N-terminal region (SPT5N) and multiple KOW domains, which contribute to its expanded transcriptional functions compared to its bacterial and archaeal homologs. cellphysiolbiochem.comtandfonline.com

Coordination with Other Transcription Factors and Co-regulators

SPT5's regulatory functions are intricately linked to its ability to interact with and coordinate the activities of numerous other transcription factors and co-regulators. These interactions are essential for the dynamic regulation of the transcription cycle.

Interaction with P-TEFb Complex (CDK9/Cyclin T1)

The transition from a paused state to productive elongation by RNA polymerase II is critically dependent on the positive transcription elongation factor b (P-TEFb). elifesciences.orgplos.org P-TEFb, a complex primarily composed of cyclin-dependent kinase 9 (CDK9) and Cyclin T1 (CycT1) in humans, plays a pivotal role in releasing the promoter-proximal pause. elifesciences.orgplos.orgmdpi.com This release is mediated by the kinase activity of CDK9, which phosphorylates key components of the transcription machinery, including the C-terminal domain (CTD) of RNA polymerase II and the SPT5 subunit of DSIF, as well as the negative elongation factor (NELF). elifesciences.orgplos.orgembopress.org Phosphorylation of SPT5 by P-TEFb is crucial for converting DSIF from a factor that contributes to pausing into an elongation-promoting factor. elifesciences.orgembopress.org This phosphorylation event, along with the phosphorylation of NELF, leads to the dissociation of NELF from the transcription complex, thereby facilitating the transition to productive elongation. elifesciences.orgplos.orgmdpi.com

Recruitment of Polymerase Associated Factor 1 Complex (PAF1C) via Rtf1 Plus3 Domain

SPT5 plays a significant role in the recruitment of the Polymerase Associated Factor 1 Complex (PAF1C) to actively transcribed genes. cellphysiolbiochem.comtandfonline.comnih.govpnas.org PAF1C is a key regulator of gene expression, influencing chromatin structure and the recruitment of RNA-processing factors during transcription elongation. nih.govpnas.org The interaction between SPT5 and PAF1C is mediated, in part, by the Plus3 domain of the Rtf1 subunit within the PAF1C. nih.govpnas.orgrcsb.org The Plus3 domain of Rtf1 specifically binds to a repeating domain within SPT5, particularly when SPT5 is phosphorylated. nih.govpnas.orgnankai.edu.cn Structural studies have provided molecular details of this interaction, showing that SPT5 binding to the Rtf1 Plus3 domain involves an extended surface with phosphothreonine recognition and hydrophobic interfaces. nih.govpnas.orgrcsb.org This interaction is essential for the efficient recruitment of PAF1C to chromatin, which in turn facilitates various co-transcriptional processes, including histone modifications. tandfonline.comnih.govpnas.org

Interplay with General Transcription Factors (TFIIB, TFIIE, TFIIF, TFIID)

SPT5 interacts with RNA polymerase II and occupies binding sites that overlap with those of several general transcription factors (GTFs), including TFIIB, TFIIE, and TFIIF. sci-hub.se This suggests that SPT5 binds to Pol II after the release of these initiation factors. sci-hub.se Studies indicate that the SPT4-SPT5 complex can functionally replace TFIIE, contributing to the promoter clearance of the pre-elongation complex. cellphysiolbiochem.com The binding of SPT5 to the transcription complex helps stabilize the stalled polymerase. cellphysiolbiochem.com While TFIIB, TFIIE, and TFIIH are typically released during early transcription, TFIIF remains associated with Pol II during promoter escape. mdpi.com SPT5's interaction with TFIID has also been observed, and SPT5 is suggested to be essential for recruiting TFIID and facilitating the release of TFIIE and the Mediator complex from RNAP II, particularly in the context of rapidly induced genes. cellphysiolbiochem.comcellphysiolbiochem.comnih.gov

Interaction with Mediator Complex

The Mediator complex is a large multi-subunit complex essential for proper transcription in eukaryotic cells, acting as a bridge between transcription factors and RNA polymerase II. mdpi.comembopress.org SPT5 has been shown to interact with the Mediator complex. cellphysiolbiochem.com Specifically, SPT5 is involved in facilitating the release of the Mediator complex from RNA polymerase II during the transition from initiation to elongation. cellphysiolbiochem.comnih.gov This release is a crucial step for promoter escape and the progression into productive transcription. nih.gov

Chromatin and Nucleosome Dynamics Regulation

Transcription in eukaryotes occurs within the context of chromatin, where DNA is packaged into nucleosomes. Nucleosomes present a barrier to transcribing RNA polymerase. cellphysiolbiochem.comtandfonline.comembopress.orgbiorxiv.org SPT5 plays a significant role in regulating chromatin and nucleosome dynamics to facilitate efficient transcription elongation through these barriers. cellphysiolbiochem.comtandfonline.comembopress.org

Facilitating Transcription Through Nucleosomal Barriers

SPT5, often in conjunction with SPT4, is known to facilitate the passage of RNA polymerase II through nucleosomal barriers. cellphysiolbiochem.comtandfonline.comembopress.orgoup.comoup.com This function is attributed, in part, to the unique negatively charged N-terminal region (SPT5N) found in eukaryotic SPT5. cellphysiolbiochem.comtandfonline.comembopress.org The SPT5N region has been shown to interact with the H2A-H2B dimer and the H3-H4 tetramer, components of the nucleosome. tandfonline.comembopress.org Recent structural studies indicate that SPT5N, along with the SPT5 NGN domain, is positioned between the downstream nucleosome and the upstream DNA emerging from Pol II, placing it ideally to contribute to the capture and retention of histones during transcription. embopress.orgembopress.org This interaction assists in the redeposition of nucleosomal histones, helping to preserve chromatin structure during elongation. tandfonline.comembopress.org SPT5's role in facilitating transcription through nucleosomes is distinct from its ability to recruit chromatin-modifying complexes via its C-terminal repeat region. oup.com Furthermore, SPT4, the partner of SPT5 in DSIF, has also been implicated in facilitating transcription through nucleosomal barriers and potentially regulating nucleosome positioning. tandfonline.com SPT5's ability to promote transcription through nucleosomes is considered a direct effect on RNAPII passage, suppressing polymerase arrest at specific points within the nucleosome. oup.com

Chromatin and Nucleosome Dynamics Regulation

Histone Binding Activity and Nucleosome Re-deposition (Spt5N)

Eukaryotic SPT5 possesses a unique, negatively charged N-terminal region (SPT5N) that is critical for its interaction with nucleosomal histones. This region is positioned between the downstream nucleosome and the upstream DNA exiting from the transcribing Pol II. nih.govembopress.orgnih.govresearchgate.net Research, particularly in budding yeast, has shown that Spt5N contains a specific histone-binding motif. nih.govembopress.orgnih.govresearchgate.net This motif is essential for yeast viability and plays a direct role in preventing the loss of nucleosomal histones from actively transcribed regions. nih.govembopress.orgnih.govresearchgate.net

The interaction between SPT5N and histones, specifically the H2A-H2B dimer and the H3-H4 tetramer, facilitates the re-deposition of nucleosomal histones during transcription elongation. tandfonline.com This activity is crucial for preserving chromatin integrity as Pol II traverses the DNA template. nih.govembopress.orgnih.govresearchgate.nettandfonline.com By acting as a histone chaperone, similar to proteins like FACT and SPT6, SPT5 helps Pol II navigate through nucleosomal barriers. cellphysiolbiochem.com The N-terminal part of SPT5 is thought to contribute to the initial interaction and binding of DNA to the H2A-H2B dimer, thereby promoting transcription through the nucleosome. cellphysiolbiochem.com These findings highlight SPT5's direct involvement in managing nucleosome dynamics during active transcription, coupling the processivity of Pol II with the efficient capture and re-deposition of histones. nih.govembopress.orgnih.govresearchgate.net

Influence on Histone Modifications (e.g., H3K4me3, H4K5Ac)

SPT5 significantly influences the landscape of epigenetic marks on histones. tandfonline.com Studies have demonstrated that the depletion or loss of SPT5 leads to a widespread reduction in the levels of various histone modifications, including H3K4me3 and H4K5Ac. tandfonline.comcellphysiolbiochem.comnih.govresearchgate.netresearchgate.netdntb.gov.ua Specifically, knockdown of SPT5 has been shown to downregulate both the basal and induced levels of H3K4me3 and H4K5Ac at promoter-proximal sites. cellphysiolbiochem.comnih.govresearchgate.netresearchgate.netdntb.gov.ua

The decrease in H3K4me3 and H4K5Ac levels observed upon SPT5 depletion is associated with an increase in promoter-proximal pausing of RNA polymerase II. cellphysiolbiochem.comnih.govresearchgate.netresearchgate.net This suggests that SPT5 is essential for maintaining the appropriate levels of these specific acetylation and methylation marks at the promoter-proximal region. cellphysiolbiochem.comnih.govresearchgate.netresearchgate.net Furthermore, these SPT5-regulated histone modifications are critical for the efficient recruitment of the transcription factor TFIID and the subsequent release of TFIIE and the Mediator complex from RNA polymerase II, processes essential for productive transcription elongation. cellphysiolbiochem.comnih.govresearchgate.netresearchgate.net SPT5 also contributes indirectly to histone modifications by promoting the optimal recruitment of the PAF1 complex (PAF1C), which serves as a platform for the recruitment of numerous chromatin-modifying enzymes, including those responsible for histone methylation. tandfonline.comnih.gov

Impact on Chromatin Landscape at Enhancers

While the role of SPT5 in transcription elongation at protein-coding genes is well-established, its influence on the chromatin landscape and transcriptional regulation at enhancer regions is an area of ongoing research. tandfonline.comnih.gov Studies utilizing rapid depletion systems have revealed crucial functions of SPT5 in maintaining cellular and chromatin-associated Pol II levels and in orchestrating transcription cycles, including at enhancers. nih.govresearchgate.net

Biological Roles and Transcriptional Output Regulation by Spt5 Protein

General Versus Gene-Specific Transcriptional Control

SPT5 is a versatile transcription factor implicated in both general and gene-specific transcriptional regulation. nih.gov While initially understood primarily for its global impact on transcription, research has revealed nuances in how SPT5 affects different genes. oup.com

Global Impact on Protein-Coding Gene Expression

SPT5 is generally required for sustaining global transcription by RNAPII. nih.gov Its depletion often leads to a genome-wide reduction in both transcript synthesis and steady-state mRNA levels. nih.gov In the absence of SPT5, RNAPII levels can be reduced, and polymerase tends to accumulate at the 5' end of genes, suggesting a defect in transcription elongation. cellphysiolbiochem.com Studies in human and Drosophila cells have shown that depleting SPT5 can cause reduced expression of a majority of genes. cellphysiolbiochem.com This global requirement for SPT5 is also evident in Saccharomyces cerevisiae, where it is essential for sustaining global transcription and cell survival, with mutations or depletion resulting in a genome-wide defect in RNAPII progression. tandfonline.com

Differential Susceptibility of SPT5 Protein Target Genes

Despite its global influence, the impact of SPT5 depletion can vary among different genes. oup.com Studies in zebrafish embryos and HeLa cells have shown that downregulating SPT5 expression results in differential expression for a relatively small number of genes, with less than 5% of genes affected in zebrafish in one study. oup.com This suggests that while SPT5 has a widespread role, certain genes may be more susceptible to changes in SPT5 levels than others. cellphysiolbiochem.comoup.com This differential susceptibility indicates that SPT5's role extends beyond a simple general transcription factor and can involve gene-specific mechanisms. nih.gov

Gene-Specific Regulation Examples (e.g., hsp70 gene, ATG genes, HIV-1 LTR)

SPT5 is involved in the gene-specific regulation of various loci. In Drosophila, SPT5 is recruited to heat-shock induced genes, such as the hsp70 gene, and is required for their transcriptional induction. uniprot.orgfrontiersin.org This highlights its role in the rapid activation of specific stress-response genes. cellphysiolbiochem.com

In Saccharomyces cerevisiae, the SPT4-SPT5 complex has been shown to negatively regulate autophagy-related (ATG) genes, specifically ATG8 and ATG41, during active growth. nih.govnih.gov Under autophagy-inducing conditions, this repression is released through SPT5 phosphorylation, leading to the upregulation of autophagy activity. nih.govnih.govtandfonline.com This demonstrates a gene-specific repressive role for SPT5 that is modulated by cellular conditions and post-translational modification. nih.govtandfonline.com

SPT5 also plays a crucial role in the transcription of the Human Immunodeficiency Virus type 1 (HIV-1) Long Terminal Repeat (LTR). uniprot.orgresearchgate.net The viral Tat protein activates transcription elongation from the HIV-1 LTR, and SPT5 cooperates with Tat in this process. uniprot.orgresearchgate.net SPT5 is involved in suppressing transcriptional pausing in transcripts derived from the HIV-1 LTR and preventing premature release of HIV-1 transcripts at terminator sequences. uniprot.org While SPT5 is not required for basal transcription from the HIV LTR or for the early stages of elongation, it can be recruited to complexes paused downstream of the transcription start site and is essential for efficient Tat transactivation. researchgate.netasm.org

Regulation of Non-Coding RNA Synthesis

In addition to its roles in protein-coding gene transcription, SPT5 is also involved in regulating the synthesis of non-coding RNAs (ncRNAs). cellphysiolbiochem.comcellphysiolbiochem.com The SPT4-SPT5 complex is reported to regulate the expression levels of ncRNAs in a manner similar to its control over protein-coding RNA synthesis. cellphysiolbiochem.com

Control of Enhancer RNA (eRNA) Transcription

Enhancer regions, which are crucial for regulating gene expression, can be actively transcribed to produce enhancer RNAs (eRNAs). tandfonline.com This process is potentially involved in facilitating target gene activation. tandfonline.com SPT5 plays a critical role in the transcription of eRNAs. tandfonline.com Similar to its global importance for protein-coding gene transcription, SPT5 is globally required for the synthesis of ncRNAs, including eRNAs in Drosophila. tandfonline.com While SPT5 depletion in mouse B cells can cause altered expression for a subset of enhancers, acute and near-complete degradation of SPT5 in human cells dampens most, if not all, transcriptional activation of active enhancers. tandfonline.com SPT5 provides stability to RNAPII at enhancer regions, and its depletion can lead to increased susceptibility to premature termination at these locations compared to protein-coding genes. cellphysiolbiochem.com SPT5-mediated enhancer transcription has been suggested to underlie the physical and functional interaction between a subset of active enhancers and their target promoters. nih.gov

Repression of Antisense Transcription (Convergent and Divergent)

SPT5 plays an essential role in repressing antisense transcription. cellphysiolbiochem.comnih.govcellphysiolbiochem.com It inhibits two main classes of antisense transcription: convergent transcription, which initiates downstream of the transcription start site (TSS), and divergent transcription, which initiates upstream of the TSS. cellphysiolbiochem.comnih.govcellphysiolbiochem.com Depletion of SPT5 leads to significant genome-wide increases in antisense transcription, particularly convergent transcription at the 5' ends of genes. This widespread increase in both convergent and divergent antisense transcription upon SPT5 depletion has been observed in studies. nih.gov

Mechanistically, SPT5-mediated suppression of divergent antisense transcription at active gene promoters involves the phosphorylation of its N-terminal acidic domain by the ZWC complex. nih.govoup.com This phosphorylation is responsible for suppressing divergent antisense transcription. nih.govoup.com Studies in yeast have also shown that SPT5 depletion can increase histone acetylation, which may initiate intragenic antisense transcription by altering chromatin structure. researchgate.netnih.gov The ability of SPT5 to restrict antisense transcription also appears to involve termination factors. researchgate.netnih.gov SPT5's role in suppressing these cryptic transcripts and controlling transcriptional directionality is essential for accurate RNAPII transcription. researchgate.netnih.gov

Roles in Specific Cellular Processes and Mechanisms of Dysfunction

SPT5's involvement extends to several key cellular processes, where its regulatory function in transcription is critical.

Regulation of Autophagy Activity

SPT5 has been shown to play a role in the regulation of autophagy, a fundamental cellular degradation process. In Saccharomyces cerevisiae, the SPT4-SPT5 complex negatively regulates the expression of certain autophagy-related (ATG) genes, thereby inhibiting autophagy activity during active growth. nih.govnih.gov This repression is released under autophagy-inducing conditions, such as starvation, a process that involves the phosphorylation of SPT5. nih.govtandfonline.com Phosphorylation of SPT5, mediated by the Sgv1/Bur1-Bur2 kinase complex, is required for optimal expression of ATG41 and increased autophagy activity during starvation. nih.govtandfonline.com Conversely, a phospho-deficient mutant of SPT5 exhibits reduced autophagy activity. tandfonline.com

Contribution to Transcription-Coupled DNA Repair (TCR)

SPT5 is involved in transcription-coupled DNA repair (TCR), a subpathway of nucleotide excision repair (NER) that specifically addresses lesions in the transcribed strand of active genes. cellphysiolbiochem.comnih.govnih.gov SPT5 plays a significant role in suppressing TCR, particularly the Rad26-independent pathway in yeast. cellphysiolbiochem.comcellphysiolbiochem.comnih.gov The C-terminal repeat (CTR) domain of SPT5 is essential for this suppression. cellphysiolbiochem.comnih.gov Studies in yeast have shown that the SPT5-CTR is important in suppressing Rad26-independent TCR, and a mutant SPT5-CTR can lead to enhanced transcriptional activity in certain genetic backgrounds. cellphysiolbiochem.com SPT4, the partner of SPT5 in the DSIF complex, also contributes to suppressing Rad26-independent TCR, indirectly by protecting SPT5 from degradation and stabilizing its interaction with RNAPII. nih.gov SPT5 interacts with various domains of RNAPII, including the clamp, protrusion, wall, and Rpb4/7 stalk, interactions that may contribute to holding the RNAPII complex in a conformation that is competent for elongation but repressive to TCR. nih.govnih.govoup.com

Involvement in RNA Processing (e.g., Capping, Splicing)

SPT5 is implicated in various aspects of RNA processing, including capping and splicing. It serves as a recruitment platform for components of the mRNA capping complex, assisting their association with RNAPII to cap the nascent RNA transcript. cellphysiolbiochem.comcellphysiolbiochem.com The C-terminal repeat domain (CTD) of SPT5 directly binds to RNA capping enzymes. tandfonline.comnih.govdoi.orgcapes.gov.br This interaction, alongside the interaction between capping enzymes and the RNAPII CTD, is thought to coordinate cotranscriptional capping. nih.govdoi.orgnih.gov

SPT5 also plays a role in pre-mRNA splicing. Mutations or depletion of SPT5 in yeast lead to defects in splicing and the accumulation of unspliced pre-mRNAs. nih.govnih.govcsic.esmolbiolcell.org SPT5 is necessary for efficient splicing and the stable cotranscriptional assembly of spliceosomes, particularly the recruitment of U5 snRNPs to intron-containing genes. nih.gov Interaction studies suggest that SPT5 promotes cotranscriptional splicing by stabilizing the association of spliceosomal components with the nascent transcript. nih.gov

Role in Immunoglobulin Class Switch Recombination (CSR)

SPT5 is critically required for immunoglobulin class switch recombination (CSR) in B cells, a process essential for antibody diversification. cellphysiolbiochem.comcellphysiolbiochem.complos.orgnih.govnih.gov CSR involves orchestrated steps of transcription, DNA breakage, and repair at the immunoglobulin switch (S) regions. plos.orgnih.gov Both SPT4 and SPT5 are essential for CSR, although they can have distinct roles in transcription regulation, histone post-translational modification maintenance (such as H3K4me3), and DNA cleavage during this process. plos.orgnih.govnih.gov Depletion of SPT5 reduces H3K4me3 levels and DNA cleavage at the Sα region, suggesting a role similar to histone chaperones in regulating these events during CSR. plos.orgnih.gov Furthermore, both SPT4 and SPT5 are required for DNA repair pathways, including non-homologous end joining (NHEJ) and homologous recombination (HR), which are utilized during CSR. plos.orgnih.gov SPT5 is also proposed to recruit activation-induced cytidine (B196190) deaminase (AID), a key enzyme in CSR, to regions of RNAPII stalling within S regions, thereby focusing mutations to these areas. imp.ac.at

Influence on Neural Development and Proliferation (e.g., Dopaminergic/Serotoninergic Neuron Specification, Neural Progenitor Proliferation)

Research, particularly in Drosophila melanogaster, indicates that SPT5 plays a role in neural development and proliferation. SPT4 and SPT5 control the cell proliferation of neural progenitor cells. frontiersin.orgnih.govcolab.ws In a Drosophila brain tumor model, knockdown of SPT5 impaired the proliferation of tumor-inducing neural progenitor cells, delayed tumor formation, and increased lifespan. frontiersin.orglife-science-alliance.orgnih.gov While the specific roles in dopaminergic/serotoninergic neuron specification were mentioned in the initial prompt's citation, the search results primarily focused on neural progenitor proliferation and neuronal remodeling in the context of mushroom body development in Drosophila. frontiersin.orgnih.govcolab.ws

Interaction with MYC Oncogenic Pathways

SPT5 physically interacts with MYC oncoproteins and is essential for efficient transcriptional activation of MYC targets in cultured cells. life-science-alliance.orgresearchgate.netsdbonline.orgnih.gov This interaction is evolutionarily conserved. life-science-alliance.orgresearchgate.net In vitro studies have shown that recombinant MYC and SPT5 can form stable dimeric complexes, indicating a direct interaction. life-science-alliance.orgresearchgate.net Studies in Drosophila have demonstrated a genetic interaction between SPT5 and MYC. life-science-alliance.orgnih.govsdbonline.orglife-science-alliance.org Knockdown of SPT5 can enhance eye defects caused by MYC overexpression and significantly reduce the growth of experimentally induced neuroblast tumors, extending the lifespan of tumor-bearing animals. life-science-alliance.orgnih.govnih.gov This suggests that SPT5 is limiting for MYC-mediated oncogenic growth and highlights SPT5 as a potential target in the context of MYC-driven cancers. life-science-alliance.orgnih.gov

Response to Cellular Stressors (e.g., Heat Shock Response, Metabolic Stress)

The this compound, a highly conserved transcription elongation factor and a core component of the DRB sensitivity-inducing factor (DSIF) complex, plays a crucial role in the cellular response to various stressors, including heat shock and metabolic stress. sdbonline.orgcellphysiolbiochem.comcellphysiolbiochem.comnih.gov Its involvement primarily centers on regulating RNA polymerase II (Pol II) activity and the transcriptional reprogramming necessary for adaptation and survival under adverse conditions. sdbonline.orgresearchgate.netbiologists.com

Heat Shock Response:

SPT5 is rapidly recruited to heat shock loci upon heat shock induction. sdbonline.orgnih.govnih.gov Studies in Drosophila have shown that Spt5 is present at uninduced heat shock gene promoters and, following heat shock, associates with both the 5' and 3' ends of these genes. sdbonline.orgnih.govnih.gov This recruitment occurs quickly, similar to the heat shock factor (HSF), and is dependent on HSF. sdbonline.orgnih.govnih.gov This suggests a role for Spt5 in both the initial promoter-associated pausing and the subsequent transcriptional elongation of heat shock genes. sdbonline.orgnih.govnih.gov

The DSIF complex, containing SPT5, is required for the transcriptional induction of heat shock response genes. uniprot.org It is proposed that NELF and DSIF contribute to the pausing of Pol II in the promoter-proximal region of heat shock protein (hsp) genes. sdbonline.org Upon heat shock, the transcriptional activator HSF might cause NELF to dissociate, while DSIF (including SPT5) continues to associate with the elongation complex, potentially facilitating positive elongation. sdbonline.org The dynamic interaction between proteins like Pho (a Polycomb Group protein) and Spt5, triggered by HSF recruitment, is proposed to enable stress-inducible genes to efficiently switch between ON/OFF states. sdbonline.org

Metabolic Stress:

SPT5 is implicated in the response to various metabolic stressors. cellphysiolbiochem.comcellphysiolbiochem.com While the precise mechanisms are still being elucidated, research indicates that SPT5's role in regulating transcription elongation is vital for the appropriate cellular response to these conditions. cellphysiolbiochem.comcellphysiolbiochem.com

Under acute oxidative stress, Pol II can stall at the 5' ends of genes, reflecting a new rate-limiting step in transcription. nih.govresearchgate.net Elongation factors, including the DSIF complex (Spt4 and Spt5), are recruited to these stalled Pol II molecules. nih.gov Depletion of Spt4/Spt5 can also result in Pol II stalling. nih.gov This suggests that while DSIF is generally involved in regulating elongation, its interaction with stalled Pol II during oxidative stress is a key aspect of the stress response.

Furthermore, SPT5 has been shown to play a regulatory role in metabolism via its influence on genes like GDF15, a hormone involved in regulating food intake and body weight. nih.gov The exact mechanisms by which SPT5 responds to various metabolic stressors and switches its function from a regulator to an activator at the promoter-proximal site require further investigation. cellphysiolbiochem.comcellphysiolbiochem.com

DNA Damage Response:

Cellular stress can also include DNA damage. SPT5 is involved in the transcription-coupled DNA repair (TCR) pathway. cellphysiolbiochem.comtandfonline.comnih.gov When transcribing Pol II encounters damaged DNA, it stalls, inducing TCR. tandfonline.comnih.gov SPT5 plays a role in stabilizing paused Pol II and preventing its degradation during this process. tandfonline.comnih.gov Dephosphorylation of Spt5 following DNA damage has been observed, which may weaken its interaction with other factors and contribute to the initiation of Pol II degradation, a process linked to TCR. pnas.org

Stress Granule Formation:

While not a direct component of stress granules, SPT5's role in regulating transcription can indirectly influence their formation. Stress granules are assemblies of untranslating mRNPs that form under various stress conditions. nih.govthno.org They contain mRNA binding proteins and transcription regulators. researchgate.net The transcriptional reprogramming orchestrated by factors like SPT5 in response to stress can affect the pool of available mRNAs and regulatory proteins, thereby influencing stress granule assembly. nih.govthno.orgresearchgate.net

Summary of SPT5 Involvement in Stress Responses:

Stress TypeSPT5 RoleKey Findings
Heat ShockPromoter-proximal pausing, transcriptional elongation of heat shock genesRapid recruitment to heat shock loci, association with 5' and 3' ends of genes, dependent on HSF. sdbonline.orgnih.govnih.gov
Metabolic StressRegulation of transcription elongation, influence on metabolic genesRecruitment to stalled Pol II under oxidative stress, potential role in regulating genes like GDF15. cellphysiolbiochem.comcellphysiolbiochem.comnih.govnih.gov
DNA DamageStabilization of paused Pol II, involvement in TCRPrevents degradation of paused Pol II, dephosphorylation of Spt5 linked to RPB1 degradation in TCR. tandfonline.comnih.govpnas.org
Stress GranulesIndirect influence through transcriptional regulationTranscriptional reprogramming affects mRNA and protein pool, potentially influencing stress granule assembly. nih.govthno.orgresearchgate.net

This table summarizes some of the key findings regarding SPT5's involvement in different cellular stress responses based on the provided information.

Methodological Approaches for Studying Spt5 Protein Function

Genetic Screens and Mutational Analysis (e.g., Yeast Mutant Screens)

Genetic screens, particularly in model organisms like Saccharomyces cerevisiae (budding yeast), have been instrumental in identifying SPT5 and elucidating its initial functions. SPT5 was originally discovered in yeast mutant screens as a suppressor of transcriptional defects caused by the insertion of Ty transposable elements (spt, suppressor of Ty). cellphysiolbiochem.comoup.com These screens identified mutations in the SPT5 gene that could alleviate the negative effects of Ty insertions on the expression of nearby genes. cellphysiolbiochem.com Mutational analysis, involving the creation of specific alterations within the SPT5 gene, has allowed researchers to investigate the impact of these changes on protein function and cellular processes. For example, studies have analyzed the effects of deleting specific domains of SPT5, such as the KOW domains or the C-terminal repeat (CTR) region, on transcription elongation, interaction with other proteins, and viability. cellphysiolbiochem.comoup.comnih.gov Conditional mutations, which allow for the depletion or inactivation of SPT5 under specific conditions, have also been developed to study the essential functions of the protein. researchgate.netnih.govresearchgate.net

Detailed research findings from genetic screens and mutational analysis in yeast have shown that:

SPT5 is essential for viability in various eukaryotes, although yeast cells lacking SPT4 are viable. cellphysiolbiochem.comoup.com

Mutations in SPT5 can suppress the transcriptional defects caused by Ty element insertions. cellphysiolbiochem.comresearchgate.net

Specific spt5 mutations can affect transcription elongation rates and influence the recruitment of other factors to the transcription complex. researchgate.netcsic.es

Deletion of certain SPT5 domains, like KOW4-5, can impact the interaction with other RNAPII subunits. oup.com

Biochemical Characterization Techniques

Biochemical techniques are crucial for understanding the molecular interactions and activities of SPT5 protein.

Co-immunoprecipitation

Co-immunoprecipitation (Co-IP) is a widely used technique to study protein-protein interactions involving SPT5. This method involves using an antibody specific to SPT5 (or a tagged version of SPT5) to pull down the protein from cell lysates. nih.govresearchgate.net Any proteins that are stably associated with SPT5 under the experimental conditions will also be co-precipitated and can be identified by techniques such as Western blotting or mass spectrometry. nih.govresearchgate.net

Research findings using Co-IP have demonstrated that:

SPT5 forms a complex with SPT4 in various organisms, including Arabidopsis and yeast. nih.govoup.com

SPT5 associates with RNA polymerase II (RNAPII). nih.govoup.comresearchgate.net

SPT5 interacts with other transcription elongation factors and proteins involved in RNA processing, such as components of the Paf1 complex, TFIIS, Spt6, and capping enzymes. nih.govresearchgate.netbiorxiv.orgcapes.gov.br

Co-IP experiments have been used to assess the impact of mutations in SPT5 or interacting proteins on complex formation. oup.combiorxiv.org

Here is an example of data that might be presented from a Co-immunoprecipitation experiment:

Co-immunoprecipitated ProteinSPT5-FLAG Pull-down (Relative Signal)Control Pull-down (Relative Signal)
RNAPII (Rpb1)HighLow
SPT4HighLow
Spt6HighLow
Paf1ModerateLow
Non-interacting Protein XLowLow

In vitro Transcription Assays

In vitro transcription assays are used to reconstitute and study the transcription process in a controlled environment, allowing for the investigation of SPT5's direct effects on RNA polymerase activity. These assays typically involve purified components, including DNA templates, RNA polymerase, and transcription factors like SPT5. nih.govoup.com By varying the components and conditions, researchers can assess how SPT5 influences transcription initiation, elongation rate, processivity, and termination. researchgate.netnih.govoup.com

Data from in vitro transcription assays have shown:

SPT4/SPT5 can stimulate transcription elongation by RNA polymerase. nih.govoup.combiorxiv.org

The association of SPT4/SPT5 with RNA polymerase can enhance transcription processivity. oup.com

In vitro assays can be used to validate the functionality of reconstituted SPT4/SPT5 complexes. biorxiv.org

SPT5 can influence the activity of other factors, such as Xrn2, in the context of transcription. biorxiv.org

Protein Purification and Reconstitution

Purification of this compound, often in complex with SPT4, is a fundamental step for biochemical characterization and in vitro studies. Recombinant SPT4/SPT5 complexes can be expressed in systems like E. coli or insect cells and purified using various chromatography techniques, such as affinity chromatography. oup.combiorxiv.orgoup.comresearchgate.net Reconstitution involves assembling purified proteins to mimic native cellular complexes or processes in vitro. This allows for the study of direct interactions and activities of SPT5 without the complexity of the cellular environment. biorxiv.orgembopress.org

Research involving protein purification and reconstitution has facilitated:

Biochemical characterization of the SPT4/SPT5 complex. researchgate.net

Studies of the direct interaction between SPT4/SPT5 and RNA polymerase. oup.combiorxiv.org

Reconstitution of transcription elongation complexes to study the role of SPT5. biorxiv.org

Analysis of the effects of post-translational modifications, such as phosphorylation, on SPT5 function in vitro. biorxiv.org

Structural Determination Methods

Structural biology techniques provide insights into the three-dimensional structure of this compound and its complexes, revealing how it interacts with other molecules.

X-ray Crystallography

X-ray crystallography is a powerful technique used to determine the atomic-resolution structure of proteins. By obtaining crystals of purified SPT5 (or its domains, or complexes with interacting partners) and analyzing the diffraction pattern of X-rays passed through the crystal, researchers can build a detailed 3D model of the protein. nih.govpnas.orgresearchgate.net

X-ray crystallography studies have provided structural information on:

The core structure of the yeast Spt4-Spt5 NGN complex. nih.govresearchgate.net

The structure of archaeal Spt4/5, revealing similarities to bacterial NusG. nih.govpnas.orgresearchgate.net

The interaction interface between SPT4 and the NGN domain of SPT5. nih.govpnas.org

The structure of archaeal RNAP-SPT4/5 complexes, providing a structural framework for understanding their interaction. pnas.orgtandfonline.com

Structural studies have shown that the NGN domain of SPT5 is structurally similar to its bacterial counterpart, NusG, despite the absence of an SPT4 homologue in bacteria. nih.govpnas.org The interaction between SPT4 and SPT5 is mediated by an acid-dipole interaction. nih.gov Crystallography has also shed light on the arrangement of the NGN and KOW domains in SPT5 and their interaction with RNA polymerase. pnas.orgtandfonline.com

Here is a summary of some structural data points from X-ray crystallography studies:

Complex/Protein StudiedOrganismKey FindingsResolution (Å)
Spt4/Spt5 NGNS. cerevisiaeStructure of Spt4 bound to Spt5 NGN. nih.govresearchgate.netNot specified
Spt4/5M. jannaschiiStructure of archaeal Spt4/5 complex. oup.comresearchgate.netNot specified
Spt4/5P. furiosusCrystal structure of complete archaeal Spt4/5. pnas.org1.8 pnas.org
RNAP-Spt4/5ArchaeaStructural framework of RNAP-Spt4/5 interaction. pnas.orgtandfonline.comNot specified
Spt4/5 NGN-RNAP ClampArchaeaStructure of Spt4/5 NGN complexed with RNAP clamp domain. oup.comNot specified

Cryo-Electron Microscopy (Cryo-EM) (implied from structural studies of RNAPII complexes)

Cryo-Electron Microscopy (Cryo-EM) has been instrumental in providing high-resolution structural insights into the interactions of SPT5, particularly as part of the DSIF complex, with RNA polymerase II (RNAPII) during transcription. These structural studies reveal how SPT5 contributes to the formation and stabilization of transcription elongation complexes.

Structures of paused transcription complexes involving Pol II, DSIF (containing SPT5), and NELF (Negative Elongation Factor) have been determined using cryo-EM at resolutions enabling detailed analysis of protein-nucleic acid and protein-protein interactions. nih.govebi.ac.ukbohrium.comrcsb.org For instance, a cryo-EM structure of the paused Sus scrofa/Homo sapiens Pol II-DSIF-NELF complex achieved a nominal resolution of 3.2 Å. nih.govebi.ac.ukrcsb.org This structure elucidated how the complex stabilizes paused Pol II, revealing a tilted DNA-RNA hybrid that hinders nucleotide triphosphate binding. nih.govbohrium.com

Cryo-EM studies have shown that SPT5, within the DSIF complex, forms "clamps" around the DNA template and the exiting RNA, which helps maintain the transcription bubble and retain the RNA transcript in the exit tunnel. researchgate.netmpg.de The modular structure of human DSIF, as revealed by cryo-EM combined with X-ray crystallography, includes domains that form a DNA clamp and an RNA clamp. mpg.de Specifically, the SPT5 NGN domain and KOW1 domain contribute to the upstream DNA exit tunnel, while the KOW4 and KOW5 domains form a clamp around the nascent transcript. sdbonline.org Cryo-EM has also highlighted the mobility of the C-terminal region of SPT5, for which density was not observed beyond the KOW5 domain in some structures. mpg.de Comparisons of cryo-EM structures of paused and active elongation complexes indicate that conformational changes in SPT5 KOW1 and KOW4 domains upon pause release lead to the opening of these nucleic acid clamps. sdbonline.org

An example of a cryo-EM study is the structural determination of the paused transcription complex Pol II-DSIF-NELF (PDB entry 6GML), which provided a 3.20 Å resolution structure obtained through single particle reconstruction. rcsb.org This structure involved a total of 18 unique protein chains and 3 unique nucleic acid chains, with a total structure weight of 928.52 kDa. rcsb.org

Computational and Biophysical Approaches

Computational and biophysical methods complement experimental techniques by providing dynamic and energetic insights into SPT5 interactions.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are employed to study the dynamic behavior and interactions of SPT5 with nucleic acids and other proteins within the transcription complex. These simulations can explore the protein-nucleic acid interactions for isolated domains of SPT5, such as the KOW1 and KOW4 domains, with DNA and RNA. acs.orgnih.govbiorxiv.orgx-mol.com Studies using MD simulations with different force fields (e.g., CHARMM c36m, AMBER ff14sb, and ff19sb) have shown strong protein-nucleic acid interactions for these domains. acs.orgnih.govbiorxiv.orgx-mol.com

MD simulations of the complete elongation complex have also been performed, revealing strong interactions between the SPT5 KOW1 domain and DNA. acs.orgnih.govbiorxiv.orgx-mol.com These simulations suggest that the DNA is further stabilized by a network of interactions involving SPT5-KOW1, SPT4, and the Rpb2 subunit of Pol II. acs.orgnih.govbiorxiv.orgx-mol.com MD simulations have indicated that the choice of force field can significantly impact the observed dynamics of nucleic acids, with some force fields showing highly flexible DNA while others stabilize the DNA structure. acs.orgnih.govbiorxiv.orgx-mol.com

Molecular dynamics simulations have also been used to predict the binding sites and mechanisms of small molecule inhibitors targeting the Pol II-SPT5 interface, particularly in the context of transcription related to expanded-repeat genes. biorxiv.org These simulations can reveal how inhibitor binding might indirectly affect the dynamics of nascent RNA and upstream DNA via interactions with SPT5. biorxiv.org

Protein Docking

Protein docking is a computational technique used to predict the preferred orientation and binding affinity between two or more protein molecules, or between a protein and a nucleic acid or small molecule. In the context of SPT5, protein docking can be used to model its interactions with RNA polymerase II subunits, SPT4, and other transcription factors.

Docking studies have been applied to predict the binding sites of small molecule inhibitors at the interface between Pol II and SPT5. biorxiv.org These studies have identified potential interaction sites, such as regions near the coiled-coil domain of the Rpb1 subunit of Pol II and hydrophobic pockets within SPT5 domains like KOW1. biorxiv.org Docking results can guide further investigations into the mechanisms of transcription inhibition by these molecules. biorxiv.org

Genomic and Transcriptomic Profiling

Genomic and transcriptomic approaches are crucial for understanding the genome-wide occupancy of SPT5 and its impact on gene expression.

Chromatin Immunoprecipitation (ChIP-seq, ChIP-qPCR)

Chromatin Immunoprecipitation (ChIP) followed by sequencing (ChIP-seq) or quantitative PCR (ChIP-qPCR) are widely used techniques to map the locations of SPT5 binding across the genome and assess its occupancy at specific genes. acs.orgumich.edubiorxiv.orgnih.govoup.comnih.govuni-muenchen.denih.gov These methods involve crosslinking proteins to DNA, fragmenting the chromatin, immunoprecipitating the protein of interest (SPT5) along with its bound DNA, and then analyzing the enriched DNA sequences.

ChIP-seq analysis has revealed that SPT5 is distributed across the body of transcribed genes, consistent with its direct interaction with Pol II. umich.edunih.gov Studies using ChIP-seq have shown globally diminished RNAPII occupancy, particularly in promoter-proximal regions, upon depletion of SPT5, highlighting its role in maintaining cellular and chromatin RNAPII levels. biorxiv.orgnih.gov ChIP-seq data has also demonstrated that SPT5 depletion can lead to increased Pol II density in proximal gene bodies but decreased density in distal gene bodies of long genes. embopress.org

ChIP-qPCR is often used to validate ChIP-seq findings at specific gene loci or to assess SPT5 occupancy under different experimental conditions. nih.govnih.govnih.govembopress.orgresearchgate.netcsic.esresearchgate.net For example, ChIP-qPCR has been used to confirm the depletion of SPT5 at promoters and gene bodies following inducible degradation. embopress.org It has also been used to assess the association of SPT5 with specific gene regions, such as the 5' coding region of constitutively transcribed genes. csic.es Studies using ChIP-qPCR have investigated the impact of SPT5 mutations on histone modifications like H3K9me3, demonstrating its role in regulating chromatin structure during transcription. nih.gov

Data from ChIP assays can be normalized to input DNA to account for variations in chromatin preparation. nih.govnih.govembopress.org Spike-in controls, such as chromatin from a different species, can be used for normalization in ChIP-seq experiments to enable accurate comparison of protein occupancy between different conditions, especially when global changes in transcription are expected. nih.gov

Research findings from ChIP-seq studies have indicated that RNAPII dependence on SPT5 (specifically the DSIF complex) can vary according to the G+C content of the template DNA, with effects being more prominent in G+C-rich sequences. oup.comresearchgate.netnih.gov

RNA Sequencing (RNA-seq)

RNA Sequencing (RNA-seq) is a transcriptomic approach used to measure the abundance of RNA transcripts in a sample, providing insights into how SPT5 influences gene expression levels and RNA processing. acs.orgnih.govnih.govresearchgate.netnih.gov By comparing RNA-seq profiles from cells with altered SPT5 levels (e.g., depletion or mutation) to control cells, researchers can identify genes whose expression is regulated by SPT5.

RNA-seq studies have shown that depletion of SPT5 can lead to widespread reductions in mRNA levels, affecting a significant percentage of sense-strand RNAs. nih.gov These studies can also reveal defects in RNA processing, such as splicing, upon SPT5 depletion. nih.gov

Combined ChIP-seq and RNA-seq analyses are powerful for correlating SPT5 occupancy with transcriptional output. For instance, integrated analysis has been used to investigate the genome-wide effects of DSIF loss on template occupancy and transcript production, revealing correlations between RNAPII dependence on DSIF and template G+C content. oup.comresearchgate.netnih.gov RNA-seq can also be used to assess the impact of SPT5 on the expression of specific gene sets, such as auxin-related genes in plants. oup.com

The use of spike-in normalization in RNA-seq experiments is important, especially when depleting a general transcription regulator like SPT5, to ensure that observed changes in transcript levels are not due to global shifts in the transcriptome. nih.govembopress.org

Nascent Transcript Profiling (e.g., eNET-seq, mNET-seq)

Nascent transcript profiling techniques provide high-resolution snapshots of actively transcribing RNA polymerases across the genome. Methods like Native Elongating Transcript sequencing (NET-seq) and its mammalian variations, such as mammalian NET-seq (mNET-seq) and enhanced NET-seq (eNET-seq), allow researchers to map the precise location of engaged Pol II and associated nascent RNA chains at single-nucleotide resolution. researchgate.netnih.govrna-seqblog.comillumina.com This capability is particularly valuable for studying the dynamic process of transcriptional elongation and the factors that influence Pol II movement, such as SPT5.

These techniques typically involve isolating transcriptionally engaged Pol II complexes, digesting exposed DNA with micrococcal nuclease (MNase) while protecting the nascent RNA within the polymerase complex, and then ligating adaptors to the protected 3' ends of the nascent transcripts for sequencing. researchgate.netnih.govillumina.com Variations like eNET-seq can specifically capture paused or elongating Pol II, making them well-suited for quantifying changes in Pol II occupancy and pausing propensity. researchgate.netnih.gov

Applying nascent transcript profiling to study SPT5 has yielded significant insights. For instance, eNET-seq studies have shown that SPT5 depletion extends pausing zones, suggesting that SPT5 promotes the maturation of elongation complexes to a state with reduced pausing. researchgate.netnih.gov Research using these methods has revealed frequent Pol II pausing in zones extending several kilobases into genes, with the fraction of paused polymerases gradually declining. researchgate.netnih.gov The depletion of SPT5 has been observed to increase pausing propensity, highlighting its role in facilitating efficient elongation. nih.gov

Furthermore, nascent transcript profiling can be used to investigate the impact of SPT5 phosphorylation on transcriptional dynamics. Studies using eNET-seq with SPT5 mutants have demonstrated that phosphomimetic substitutions in the CTR1 domain diminish pausing, while mutations preventing phosphorylation in the RNA-binding domain strengthen pausing. researchgate.netnih.gov This indicates that different phosphorylation states of SPT5 distinctly influence the balance between pausing and elongation. researchgate.netnih.gov

Beyond Pol II, nascent transcript profiling has also been applied to explore the role of SPT5 in RNA Polymerase I (Pol I) transcription. While results can sometimes be inconclusive or require further refinement of controls, initial studies using Pol I NET-seq in Saccharomyces cerevisiae have investigated the effects of SPT5 depletion on rRNA synthesis and Pol I occupancy. uab.eduuab.edu

Data from nascent transcript profiling experiments related to SPT5 often involve comparing Pol II distribution and pausing profiles in cells with normal SPT5 levels versus those with depleted or mutated SPT5. This data can be visualized as metaplots or heatmaps showing changes in read density across gene bodies or specific regions like promoter-proximal areas.

ConditionPol II Occupancy at 5' EndsPol II Occupancy in Gene BodiesPausing Zone LengthPausing Propensity
Normal SPT5HighDecreases gradually~0.3-3 kbDeclines gradually
SPT5 DepletionReducedIncreased (relative)ExtendedIncreased

Note: This table represents generalized findings from nascent transcript profiling studies on SPT5 depletion and should be interpreted in the context of specific experimental designs and gene sets. nih.gov

Advanced Protein Perturbation Strategies

Given the essential nature of SPT5, traditional methods like genetic knockouts can lead to severe cellular viability issues, making it challenging to study the immediate consequences of SPT5 loss on transcription and other processes. Advanced protein perturbation strategies, such as Proteolysis-Targeting Chimeras (PROTACs) and Auxin-Inducible Degradation (AID) systems, offer solutions by enabling rapid, inducible, and specific degradation of the target protein. These methods allow researchers to observe the acute effects of SPT5 depletion before compensatory mechanisms or widespread cellular dysfunction occur.

Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules designed to induce targeted protein degradation. They consist of two ligands connected by a linker: one that binds to the target protein of interest (in this case, SPT5) and another that binds to an E3 ubiquitin ligase. acs.orgmdpi.com By simultaneously binding both the target protein and the E3 ligase, PROTACs bring them into close proximity, facilitating the ubiquitination of the target protein. acs.orgmdpi.com Ubiquitinated proteins are then recognized and degraded by the cellular proteasome system. acs.orgmdpi.com

While the development of PROTACs specifically targeting SPT5 for therapeutic purposes might be complex due to its essential role, the PROTAC technology itself has been instrumental in studying SPT5 function in research settings. Studies investigating the stability of RNA Pol II have utilized PROTAC-induced degradation of endogenous SPT5 in human cells. nih.govtandfonline.comnih.gov These studies have shown that rapid, PROTAC-mediated degradation of SPT5 leads to an immediate and substantial degradation of RPB1, the largest subunit of Pol II. nih.govtandfonline.comnih.gov This finding supports a direct role for SPT5 in stabilizing Pol II protein, particularly at promoter-proximal regions. nih.govtandfonline.comnih.gov The degradation of RPB1 upon SPT5 loss was found to require the E3 ligase Cullin 3 and the unfoldase VCP/p97. nih.govtandfonline.comnih.gov

The use of PROTACs provides a rapid method to deplete this compound levels, allowing researchers to distinguish between direct effects and indirect consequences of chronic depletion. Although specific PROTAC molecules designed solely to target SPT5 for research purposes were not explicitly detailed with chemical structures or PubChem CIDs in the search results, the application of PROTAC-mediated degradation as a strategy to study SPT5's impact on Pol II stability is well-documented. nih.govtandfonline.comnih.gov

Auxin-Inducible Degradation (AID) Systems

Auxin-Inducible Degradation (AID) systems offer another powerful approach for achieving rapid and conditional degradation of a target protein. This system typically involves tagging the protein of interest (SPT5) with a small peptide tag called a "degron" (derived from the plant auxin signaling pathway) and expressing a plant-derived E3 ubiquitin ligase, often Tir1, in the cells or organism being studied. nih.govscite.ai In the presence of auxin (indole-3-acetic acid, IAA) or synthetic auxin analogs, the Tir1 ligase binds to the degron-tagged protein, leading to its ubiquitination and subsequent proteasomal degradation. nih.govscite.ai

The AID system allows for inducible depletion simply by adding auxin to the cell culture medium or organism's environment. The degradation is typically rapid, often occurring within minutes to a few hours, depending on the system and cell type. nih.govtandfonline.com This temporal control is crucial for studying the immediate effects of depleting an essential protein like SPT5.

AID systems have been successfully employed to study SPT5 function in various model systems, including yeast and human cells. uab.edunih.govtandfonline.comnih.gov For instance, in Schizosaccharomyces pombe, an auxin-inducible degron system was used to achieve rapid and efficient genome-wide depletion of Spt5. scite.ainih.gov This allowed researchers to investigate the global requirements of Spt5 for normal transcription by RNA Pol II, revealing that Spt5 depletion leads to reduced transcription levels and a relative accumulation of Pol II over the 5' region of genes. nih.gov

In human cells, an AID knock-in cell line expressing AID-tagged SPT5 from its endogenous locus was generated to precisely investigate SPT5 function. nih.govnih.gov Treatment with auxin in these cells led to rapid depletion of SPT5, followed by a significant reduction in RPB1 levels, confirming the findings from PROTAC-based studies regarding SPT5's role in Pol II stability. nih.govnih.gov

Studies using AID systems have provided quantitative data on the rate and extent of SPT5 degradation upon auxin treatment, as well as the downstream effects on Pol II levels and distribution.

Time Post-Auxin TreatmentThis compound LevelRPB1 Protein LevelPol II Accumulation at 5' Ends
0 hoursNormalNormalLow
1.5 - 2 hoursSignificantly ReducedReduced (~80%)Increased
Longer durationsUndetectableMarkedly ReducedPronounced

Note: This table summarizes typical observations from AID-mediated SPT5 degradation experiments in human cells and the resulting effects on RPB1 and Pol II localization. Specific timings and magnitudes may vary depending on the cell type and experimental conditions. nih.gov

AID systems have also been used to study the role of Spt5 in regulating specific genes, such as those involved in autophagy, where Spt5 depletion using an AID system led to decreased autophagy activity and reduced expression of related genes like ATG41. tandfonline.com

The use of both PROTACs and AID systems represents significant advancements in the ability to study essential proteins like SPT5 by providing precise temporal control over protein levels, thereby enabling the dissection of acute functional consequences.

Q & A

Basic: How can researchers validate the specificity of anti-SPT5 antibodies for chromatin immunoprecipitation (ChIP) and Western blotting?

To validate anti-SPT5 antibodies, use epitope mapping to confirm the target region (e.g., clone 6F1 binds an 18-amino acid epitope in the C-terminal half of SPT5) . Test the antibody in cell lysates (e.g., HEK293T or Jurkat) via Western blotting at optimized concentrations (e.g., 0.5 µg/mL) to ensure a single band at ~160 kDa . For ChIP, validate using positive controls (e.g., GAPDH or MYC promoters) and compare signals in SPT5-depleted cells (via shRNA or dTAG degradation) to confirm specificity .

Basic: What experimental approaches confirm the formation of the SPT4/SPT5 heterodimer in transcription elongation?

Co-immunoprecipitation (co-IP) of tagged SPT4 and SPT5 in cell lysates, followed by Western blotting, is a standard method . Size-exclusion chromatography can isolate the heterodimer (~0.7–1.9 MDa complexes) . Functional assays, such as PRO-seq (Precision Run-On sequencing), demonstrate that SPT4/SPT5 enhances RNA polymerase II (Pol II) processivity at promoter-proximal paused regions .

Advanced: How can conflicting data on SPT5’s role in mRNA stability and degradation be resolved?

Conflicts arise from SPT5’s dual roles in transcription elongation and mRNA processing. To dissect these, combine genetic knockdowns (e.g., shRNA or dTAG degradation ) with mRNA half-life assays (e.g., transcriptional pulse-chase using thio-uracil labeling). Co-IP studies show SPT5 interacts with CCR4-NOT deadenylase components, but does not directly affect deadenylation rates . Use RNA-seq to compare transcript stability in SPT5 mutants versus wild-type cells, focusing on genes with paused Pol II .

Advanced: What methodologies elucidate SPT5’s phosphorylation-dependent regulation of Pol II pause-release?

Phospho-specific antibodies targeting SPT5’s conserved residues (e.g., S666) can track phosphorylation dynamics during transcription . In vitro kinase assays with CDK9 or TFIIH validate phosphorylation sites . Rescue experiments with non-phosphorylatable mutants (e.g., SPT5 S666A) in dTAG-degradable cell lines reveal that phosphorylation is dispensable for Pol II stabilization but critical for pause-release . Couple this with PRO-seq to map Pol II occupancy genome-wide .

Advanced: How can researchers investigate SPT5’s role in coupling transcription elongation to mRNA capping?

Use in vitro reconstitution assays with purified SPT5, Pol II, and capping enzymes (e.g., RNGTT). SPT5 stimulates guanylyltransferase activity of capping enzymes, which can be quantified via radioactive GTP incorporation assays . CRISPR-Cas9 knockout cells lacking SPT5 show reduced capping efficiency, measurable by RNA immunoprecipitation with anti-cap antibodies . Structural studies (e.g., cryo-EM) of the SPT5-Pol II-capping enzyme complex further define interaction interfaces .

Advanced: What strategies are effective for targeting SPT5 in therapeutic contexts, such as Huntington’s disease?

High-throughput screens (e.g., 100,000 small-molecule libraries) identify SPT5 inhibitors that selectively block mutant huntingtin transcription . Validate hits using luciferase reporters under mutant huntingtin promoters and electrophoretic mobility shift assays (EMSAs) to confirm SPT5-DNA binding disruption . In vivo efficacy is tested in HD mouse models via intracranial delivery, with qRT-PCR and Western blotting to measure mutant protein suppression .

Advanced: How do structural studies resolve SPT5’s interaction with the Pol II elongation complex?

Cryo-EM and X-ray crystallography of the SPT5-Pol II-Elf1 complex identify critical domains (e.g., SPT5’s NGN domain binding SPT4 and the KOW5 domain interacting with Pol II) . Deletion mutants (e.g., ΔCTR1) disrupt Pol II processivity in run-on assays, while crosslinking-mass spectrometry maps transient interactions during elongation .

Advanced: What experimental designs address functional redundancy between SPT4 and SPT5?

Conditional double-knockout models (e.g., CRISPR-Cas9 + degron tags) reveal synthetic lethality in transcription-dependent pathways . Genome-wide ChIP-seq in SPT4-null cells shows retained SPT5 occupancy at paused genes, suggesting partial independence . Phenotypic analysis in Paramecium demonstrates SPT4’s unique role in RNAi pathways, distinct from SPT5’s elongation functions .

Basic: How to determine SPT5’s role in transcription-coupled chromatin remodeling?

Combine ChIP-seq for SPT5 with histone modification markers (e.g., H3K36me3 or H2Bub1) in wild-type versus SPT5-depleted cells . Pharmacological inhibition of CDK9 (e.g., flavopiridol) disrupts SPT5 phosphorylation and H2Bub1 deposition, linking kinase activity to chromatin state .

Advanced: How can multi-omics resolve SPT5’s pleiotropic roles in transcription and mRNA processing?

Integrate PRO-seq (transcription elongation), RNA-seq (splicing defects), and CLIP-seq (SPT5-RNA interactions) in SPT5 mutants . Systems biology approaches (e.g., weighted gene co-expression networks) identify modules enriched for SPT5-dependent genes. Cross-reference with protein-protein interaction databases (e.g., BioGRID) to map SPT5’s network with factors like P-TEFb or the exosome .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.